molecular formula C13H12F3NO B15237010 4-(Cyclopropyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile

4-(Cyclopropyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile

Cat. No.: B15237010
M. Wt: 255.23 g/mol
InChI Key: LFCGYULZJWOFJR-UHFFFAOYSA-N
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Description

4-(Cyclopropyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile is an organic compound that features a trifluoromethyl group, a cyclopropyl group, and a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

4-(Cyclopropyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural features.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 4-(Cyclopropyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclopropyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile is unique due to the combination of its trifluoromethyl, cyclopropyl, and hydroxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C13H12F3NO

Molecular Weight

255.23 g/mol

IUPAC Name

4-[cyclopropyl(hydroxy)methyl]-3-methyl-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C13H12F3NO/c1-7-10(12(18)8-2-3-8)5-4-9(6-17)11(7)13(14,15)16/h4-5,8,12,18H,2-3H2,1H3

InChI Key

LFCGYULZJWOFJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C(F)(F)F)C#N)C(C2CC2)O

Origin of Product

United States

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